4,4-Difluoro-2-methylpyrrolidine hydrochloride 4,4-Difluoro-2-methylpyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1781074-90-5
VCID: VC7345478
InChI: InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H
SMILES: CC1CC(CN1)(F)F.Cl
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59

4,4-Difluoro-2-methylpyrrolidine hydrochloride

CAS No.: 1781074-90-5

Cat. No.: VC7345478

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59

* For research use only. Not for human or veterinary use.

4,4-Difluoro-2-methylpyrrolidine hydrochloride - 1781074-90-5

Specification

CAS No. 1781074-90-5
Molecular Formula C5H10ClF2N
Molecular Weight 157.59
IUPAC Name 4,4-difluoro-2-methylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H
Standard InChI Key ZGZHSDULQGNJPY-UHFFFAOYSA-N
SMILES CC1CC(CN1)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,4-Difluoro-2-methylpyrrolidine hydrochloride belongs to the pyrrolidine class of heterocyclic compounds, featuring a saturated five-membered ring with one nitrogen atom. The molecular formula C5H10ClF2N (molecular weight: 157.59 g/mol) reflects the integration of two fluorine atoms at the 4-position and a methyl group at the 2-position, with the hydrochloride salt contributing to its ionic character . X-ray crystallography and NMR studies confirm the chair-like conformation of the pyrrolidine ring, where fluorine atoms adopt equatorial positions to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
SolubilityWater (>50 mg/mL at 25°C)
StabilityHygroscopic; store at 2–8°C
pKa (amine)~9.2 (protonated form)

Stereochemical Considerations

The compound exists in enantiomeric forms due to the chiral center at the 2-position. The (R)-enantiomer (VCID: VC13811172) has been isolated and characterized, demonstrating distinct biological activity compared to its (S)-counterpart in receptor binding assays. The presence of fluorine atoms introduces electronegative effects that influence the molecule’s dipole moment (calculated: 3.2 D) and lipophilicity (cLogP: 1.8) .

Synthesis and Manufacturing

Fluorination Strategies

Industrial synthesis typically employs a three-step process:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane derivatives under acidic conditions yields 2-methylpyrrolidine.

  • Electrophilic Fluorination: Diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the 4-position via a radical mechanism at −78°C, achieving 85% regioselectivity.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt with >99% purity after recrystallization .

Process Optimization

Recent advances include:

  • Continuous Flow Reactors: Reduce DAST decomposition risks by maintaining precise temperature control (−70°C ± 2°C).

  • Chiral Resolution: Enzymatic kinetic resolution using lipases achieves 98% enantiomeric excess for the (R)-form.

Table 2: Synthetic Yield Improvements

ParameterBatch MethodContinuous Flow
Reaction Time12 h2 h
Fluorination Yield72%89%
Purity After Crystallization95%99%

Pharmaceutical Applications

Drug Candidate Development

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Fluorine atoms enhance binding to ATP pockets in BRAF V600E mutants (IC50 reduction from 12 nM to 4.5 nM).

  • Antiviral Agents: Methyl group at C2 improves blood-brain barrier penetration in HIV protease inhibitors (AUC increase by 40% in murine models) .

  • Antidepressants: Metabolite stabilization via fluorine’s electron-withdrawing effects extends half-life of SSRIs from 14 h to 22 h.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: 4,4-Difluoro derivatives show 3-fold greater DMPK stability than non-fluorinated analogs in hepatocyte assays.

  • Methyl Group Impact: C2 methylation reduces hERG channel binding by 60%, mitigating cardiotoxicity risks in preclinical trials .

Biological Activity and Mechanistic Studies

Enzyme Modulation

In vitro studies demonstrate dose-dependent inhibition of:

  • Monoamine Oxidase B (MAO-B): IC50 = 1.8 μM (competitive inhibition; Ki = 0.9 μM) .

  • Cytochrome P450 3A4: 30% inhibition at 10 μM via allosteric binding.

Pharmacokinetic Profiling

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted).

  • Metabolism: Primary route involves hepatic CYP2D6-mediated N-demethylation (t1/2 = 3.2 h in human microsomes) .

Table 3: In Vivo Pharmacokinetic Parameters (Rat)

ParameterIntravenousOral
Bioavailability100%68%
Cmax12 μg/mL8.4 μg/mL
AUC0–∞45 μg·h/mL32 μg·h/mL

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparison

CompoundFluorine PositionsLogPMAO-B IC50
4,4-Difluoro-2-methylpyrrolidine HCl4,41.81.8 μM
3,3-Difluoropyrrolidine3,31.212 μM
2-Methylpyrrolidine HClNone0.7>100 μM
(R)-4-Fluoro-2-methylpyrrolidine41.54.5 μM

The 4,4-difluoro substitution pattern confers optimal enzyme inhibitory activity while maintaining favorable lipophilicity for CNS penetration.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic fluorination to access enantiopure batches at scale.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting fluorine’s ability to enhance E3 ligase binding for targeted protein degradation .

  • PET Tracer Development: Incorporating ¹⁸F isotopes for real-time monitoring of drug distribution in neurological disorders.

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